![molecular formula C17H23N3O2 B7650255 1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7650255.png)
1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the pyrrolidinone and piperazine structures suggests it may interact with various biological targets, making it a candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as γ-lactams, under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-methylpiperazine can be reacted with a suitable electrophile to form the desired piperazine derivative.
Coupling of the Two Moieties: The final step involves coupling the piperazine derivative with the pyrrolidinone ring. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one: Unique due to its specific combination of pyrrolidinone and piperazine structures.
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione, which have different substituents and biological activities.
Piperazine Derivatives: Compounds such as 1-methylpiperazine and 1-phenylpiperazine, which differ in their substituents and pharmacological profiles.
Uniqueness
This compound stands out due to its dual functional groups, which provide a unique pharmacophore for drug design. This combination allows for versatile interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its synthetic routes, chemical reactivity, and potential applications
特性
IUPAC Name |
1-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-18-9-11-19(12-10-18)17(22)15-6-4-14(5-7-15)13-20-8-2-3-16(20)21/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADXTMYGDJRBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3-methylphenyl)cyclobutyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7650175.png)
![2-[4-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]piperazin-1-yl]propanamide](/img/structure/B7650178.png)
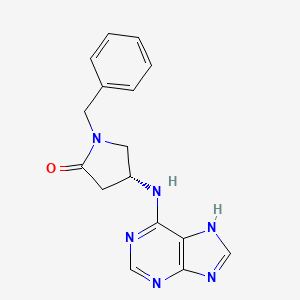
![1-[(E)-3-phenylprop-2-enyl]-4-[[5-(4-propan-2-ylphenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7650191.png)
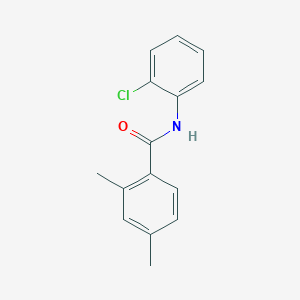
![3-methyl-4-oxo-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]phthalazine-1-carboxamide](/img/structure/B7650213.png)

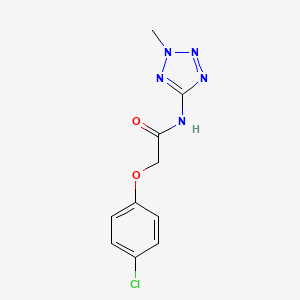
![N-[(4-imidazol-1-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B7650230.png)
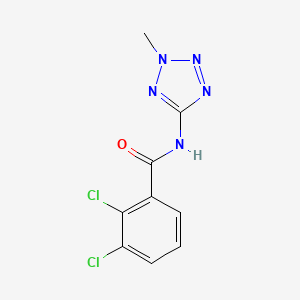
![N-[(1S)-1-(2-chlorophenyl)ethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyltriazole-4-carboxamide](/img/structure/B7650247.png)
![2-[[4-(4-Chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanamine](/img/structure/B7650270.png)
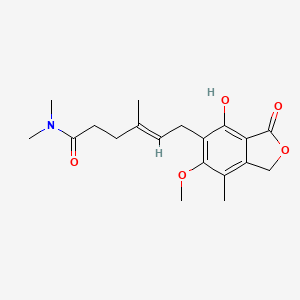
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-[3-(1H-1,2,4-triazol-5-yl)phenyl]methanone](/img/structure/B7650276.png)
